molecular formula C10H12N4O2S B12093251 2',3'-Dideoxy-6-thio-inosine

2',3'-Dideoxy-6-thio-inosine

Cat. No.: B12093251
M. Wt: 252.30 g/mol
InChI Key: OTMDHMUDOABXMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,3’-Dideoxy-6-thio-inosine is a powerful antiviral agent widely employed in the biomedical field. It exhibits commendable efficacy against HIV, hepatitis B, and hepatitis C viral infections. Its mechanism of action involves impeding the replication of the virus via disruption of its genetic material.

Preparation Methods

The synthesis of 2’,3’-Dideoxy-6-thio-inosine involves the transformation of ribonucleosides into 2’,3’-dideoxynucleoside derivatives. This process includes radical deoxygenation of xanthate using environmentally friendly and low-cost reagents. Bromoethane or 3-bromopropanenitrile is used as the alkylating agent to prepare the ribonucleoside 2’,3’-bisxanthates. In the subsequent radical deoxygenation reaction, tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) replace hazardous Bu3SnH and AIBN, respectively .

Chemical Reactions Analysis

2’,3’-Dideoxy-6-thio-inosine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tris(trimethylsilyl)silane, 1,1’-azobis(cyclohexanecarbonitrile), and bromoethane. The major products formed from these reactions are 2’,3’-dideoxynucleoside derivatives .

Scientific Research Applications

2’,3’-Dideoxy-6-thio-inosine is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is a potent antiviral agent that exhibits efficacy against HIV, hepatitis B, and hepatitis C viral infections. Its mechanism of action involves impeding the replication of the virus by disrupting its genetic material. This compound is a pivotal instrument in antiviral therapeutic interventions and scientific investigations.

Mechanism of Action

The mechanism of action of 2’,3’-Dideoxy-6-thio-inosine involves the inhibition of viral replication by disrupting the genetic material of the virus. This disruption prevents the formation of phosphodiester linkages, which are necessary for the completion of nucleic acid chains. As a result, the replication of the virus is impeded.

Comparison with Similar Compounds

2’,3’-Dideoxy-6-thio-inosine is similar to other nucleoside reverse transcriptase inhibitors (NRTIs) such as zidovudine (AZT), didanosine (ddI), zalcitabine (ddC), and stavudine (d4T). 2’,3’-Dideoxy-6-thio-inosine is unique in its ability to disrupt the genetic material of the virus, making it a potent antiviral agent .

Similar compounds include:

  • Zidovudine (AZT)
  • Didanosine (ddI)
  • Zalcitabine (ddC)
  • Stavudine (d4T)

Properties

Molecular Formula

C10H12N4O2S

Molecular Weight

252.30 g/mol

IUPAC Name

9-[5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione

InChI

InChI=1S/C10H12N4O2S/c15-3-6-1-2-7(16-6)14-5-13-8-9(14)11-4-12-10(8)17/h4-7,15H,1-3H2,(H,11,12,17)

InChI Key

OTMDHMUDOABXMY-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C2NC=NC3=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.